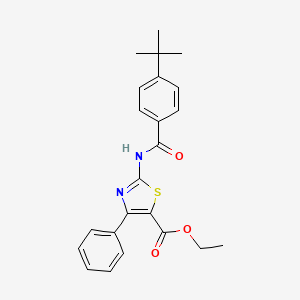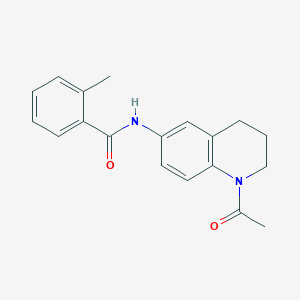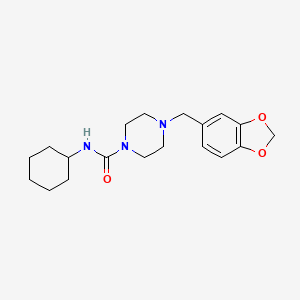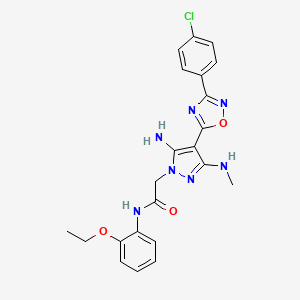![molecular formula C20H16ClNO3 B2682796 methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate CAS No. 866048-89-7](/img/structure/B2682796.png)
methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate” is a chemical compound with the molecular formula C20H16ClNO3 . It has a molecular weight of 353.79894 . This compound is related to other compounds such as “Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate” and "Methyl 2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=NC(C3=CC=CC=C3)=C1 . This indicates that the compound contains a pyridine ring attached to a benzene ring via a methyl group, with a carboxylate group attached to the benzene ring .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structure
- Research by Kubicki et al. (2000) investigated the crystal structures of similar compounds, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. They focused on hydrogen bonding and molecular structure, revealing insights into the conformation and bonding patterns of such molecules, which is crucial for understanding their chemical behavior and applications in various fields like material science and pharmaceuticals (Kubicki, Bassyouni, & Codding, 2000).
Reactions with Active Methylene Compounds
- Shibuya and Kurabayashi (1975) explored the reactions of certain pyridine derivatives, which are structurally related to the specified compound, with active methylene compounds. Their findings contribute to the understanding of the chemical reactivity of these compounds, providing valuable information for their application in synthetic organic chemistry (Shibuya & Kurabayashi, 1975).
Potential Calcium-Channel Antagonist Activity
- A study by Linden et al. (2011) on 1,4-dihydropyridine derivatives, closely related to the specified compound, examined their potential as calcium-channel antagonists. This research is significant for developing new pharmaceutical compounds with applications in treating cardiovascular diseases (Linden, Şafak, Şimşek, & Gündüz, 2011).
Synthesis and Anticonvulsant Activity
- Scott et al. (1993) conducted an in-depth evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, closely related to the specified compound, for its anticonvulsant properties. Their research contributes to the understanding of the structure-activity relationship in such compounds, which is valuable for the development of new antiepileptic drugs (Scott et al., 1993).
Luminescence Sensing and Pesticide Removal
- Zhao et al. (2017) reported on the construction of metal-organic frameworks (MOFs) using a thiophene-based dicarboxylate. They demonstrated the application of these MOFs in luminescence sensing and the removal of pesticides. This research is relevant to environmental monitoring and pollution control, showcasing the utility of such compounds in creating materials for environmental applications (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
methyl 4-[[2-(4-chlorophenyl)-6-oxopyridin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-25-20(24)16-7-5-14(6-8-16)13-22-18(3-2-4-19(22)23)15-9-11-17(21)12-10-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWXHJFRGBWHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[2-(4-chlorophenyl)-6-oxo-1(6H)-pyridinyl]methyl}benzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)
![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide](/img/structure/B2682722.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2682723.png)
![1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2682724.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2682725.png)
![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2682726.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2682727.png)

![3-({5-[(4-Methoxyphenyl)sulfamoyl]-2-(morpholin-4-yl)phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B2682732.png)
![3,4-dimethyl-N-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide](/img/structure/B2682733.png)